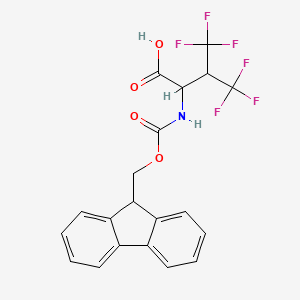

![molecular formula C21H17ClN4O3S B2498849 3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242965-50-9](/img/structure/B2498849.png)

3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is related to a class of chemicals that often feature in the synthesis of pharmaceuticals and materials with unique biological and chemical properties. These compounds are of interest due to their potential applications in various fields of chemistry and medicine, excluding direct drug use and dosage considerations.

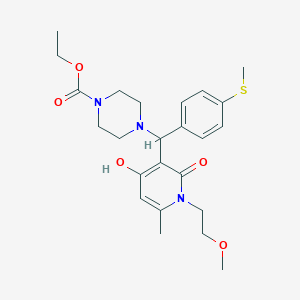

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazin derivatives is typically achieved through multicomponent reactions or one-pot synthesis methods. For example, a one-pot synthesis approach has been utilized for the efficient creation of triazolo and thiadiazin derivatives from simple starting materials, demonstrating the atom-economical nature of these syntheses (Sujatha et al., 2018).

Molecular Structure Analysis

Structural characterization often involves analytical and spectral data, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy. These techniques confirm the structural integrity and the presence of specific functional groups within the compound. Studies involving single crystal diffraction have provided insights into the molecular arrangement and confirmed the planarity or three-dimensional structure of related compounds (Kariuki et al., 2021).

Chemical Reactions and Properties

The reactivity of triazolo[4,3-a]pyrazin derivatives can be influenced by the presence of substituents on the aromatic rings, affecting their chemical behavior in reactions. For instance, nucleophilic substitution reactions, cyclocondensations, and reactions with carboxylic acids under specific conditions are common pathways to modify these compounds and introduce new functional groups (Fedotov et al., 2022).

Wissenschaftliche Forschungsanwendungen

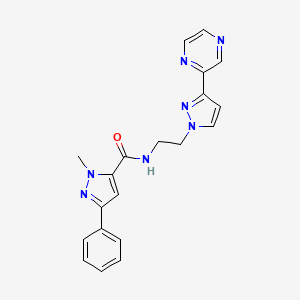

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole, including compounds similar to the one , have been synthesized and tested for antimicrobial activities. These derivatives have shown good or moderate activities against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Role in Modern Medicine and Pharmacy

Compounds containing 1,2,4-triazole and pyrazole fragments, similar to the one , play a strategic role in modern medicine and pharmacy. The chemical modification capabilities and pharmacological potential of these heterocycles allow them to interact with various biological targets, making them scientifically attractive for drug development (Fedotov et al., 2022).

Novel Synthesis Methods

A novel method for synthesizing derivatives of 1,2,4-triazolo[4,3-a]pyrazines, like the compound , involves an intramolecular condensation reaction. This method is noted for its simplicity and efficiency, contributing to the ease of producing such compounds (Lee et al., 1989).

Biological Evaluation of Derivatives

Research into derivatives of 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles, which are structurally related to the compound , has shown their significant antibacterial activity against various bacteria. This indicates their potential as pharmaceutical agents with specific biological properties (Reddy et al., 2013).

Wirkmechanismus

Target of Action

The compound “3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one” belongs to the class of triazoles . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

This interaction can lead to various changes in the biological system, depending on the specific targets of the compound .

Biochemical Pathways

Triazole compounds are known to show a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given that it is a triazole compound, it may have a range of potential effects, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Eigenschaften

IUPAC Name |

3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3S/c1-2-29-17-8-6-16(7-9-17)25-10-11-26-19(20(25)28)23-24-21(26)30-13-18(27)14-4-3-5-15(22)12-14/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYQVOOEOMRCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)

![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)

![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)